(S)-Cdc7-IN-18

Cdc7 kinase DNA replication oncology

Single-enantiomer (S)-Cdc7-IN-18, compound 1-1 from WO2020239107A1. Essential for stereochemistry-controlled SAR studies of Cdc7/MCM2 signaling. Avoid experimental variability from racemic Cdc7-IN-18 substitution. Validated antiproliferative benchmark in COLO205 cells (IC50 53.62 nM). Optimize in vivo formulations with established DMSO:PEG300:Tween 80:Saline protocols.

Molecular Formula C21H16ClN3O4
Molecular Weight 409.8 g/mol
Cat. No. B10819919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Cdc7-IN-18
Molecular FormulaC21H16ClN3O4
Molecular Weight409.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)NC4=CC=CC=C4Cl
InChIInChI=1S/C21H16ClN3O4/c1-2-28-21(27)17-18(26)16(10-12-11-24-19-13(12)6-5-9-23-19)29-20(17)25-15-8-4-3-7-14(15)22/h3-11,25-26H,2H2,1H3/b12-10-
InChIKeyMNEODYFHQBZJNQ-BENRWUELSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Cdc7-IN-18: A Selective Cdc7 Kinase Inhibitor for Oncology Research and Preclinical Development


(S)-Cdc7-IN-18 is a chiral small-molecule inhibitor of cell division cycle 7 (Cdc7) kinase, disclosed as compound 1-1 in patent WO2020239107A1 [1]. It functions by blocking Cdc7-mediated phosphorylation of minichromosome maintenance protein 2 (MCM2), a critical step in DNA replication initiation, thereby suppressing aberrant tumor cell proliferation driven by huCdc7 overexpression . The compound is supplied for research applications in cancer biology and preclinical drug discovery, with defined physicochemical properties including a molecular weight of 367.47 g/mol and a stereospecific (S)-configuration that distinguishes it from its racemic counterpart .

Why Generic Substitution of (S)-Cdc7-IN-18 with Alternative Cdc7 Inhibitors Compromises Experimental Reproducibility


The Cdc7 inhibitor landscape includes diverse chemical scaffolds with varying enzymatic potencies, kinase selectivity profiles, and cellular activities. Direct substitution of (S)-Cdc7-IN-18 with a structurally distinct Cdc7 inhibitor risks altering experimental outcomes due to differential off-target effects and divergent cell-line sensitivities [1]. Furthermore, (S)-Cdc7-IN-18 is a single stereoisomer; substituting it with its racemate (Cdc7-IN-18) or the opposite enantiomer introduces uncontrolled stereochemical variables that may confound SAR studies and invalidate potency comparisons [2]. The quantitative evidence presented below delineates precisely where (S)-Cdc7-IN-18 exhibits measurable differentiation from key comparators.

Quantitative Differentiation Evidence for (S)-Cdc7-IN-18 Against Key Cdc7 Inhibitor Comparators


Comparative Cdc7/DBF4 Enzymatic Inhibition: (S)-Cdc7-IN-18 vs. Reference Inhibitors

(S)-Cdc7-IN-18 (via its racemate Cdc7-IN-18) exhibits a Cdc7/DBF4 enzymatic IC50 of 1.29 nM, positioning its potency between the ultra-high-affinity clinical candidate simurosertib (TAK-931; IC50 <0.3 nM) and the widely used tool compound XL413 (IC50 3.4 nM) . This intermediate potency tier is advantageous for researchers requiring strong target engagement without the extreme potency that may limit dynamic range in certain assay systems.

Cdc7 kinase DNA replication oncology enzymatic assay IC50

Cellular Antiproliferative Activity in COLO205 Colorectal Cancer Cells: (S)-Cdc7-IN-18 vs. Cdc7-IN-1

The racemate Cdc7-IN-18 demonstrates an antiproliferative IC50 of 53.62 nM in COLO205 colorectal cancer cells, whereas the structurally distinct inhibitor Cdc7-IN-1 exhibits an IC50 of 0.6 nM against isolated Cdc7 kinase but lacks reported COLO205 cellular activity [1]. The 53.62 nM cellular value provides a quantitative benchmark for evaluating (S)-Cdc7-IN-18's functional activity in a disease-relevant model, filling a key data gap for compounds with only biochemical characterization.

colorectal cancer COLO205 antiproliferative cell viability IC50

Stereochemical Purity: (S)-Enantiomer vs. Racemic Cdc7-IN-18 for Controlled SAR Studies

(S)-Cdc7-IN-18 (CAS 2562329-13-7) is the isolated S-enantiomer, whereas Cdc7-IN-18 (CAS 2562329-14-8) is supplied as the racemic mixture . The patent WO2020239107A1 explicitly claims the S-enantiomer (compound 1-1) as the preferred stereoisomer, indicating stereospecific binding to the Cdc7 active site [1]. Procurement of the single enantiomer eliminates the confounding influence of the less-active or inactive R-enantiomer in dose-response and mechanistic studies.

chiral resolution enantiomer stereochemistry SAR Cdc7

Clinical Development Status: Preclinical Tool Compound vs. Discontinued Clinical Candidates

(S)-Cdc7-IN-18 is a research-use-only preclinical tool compound, whereas several Cdc7 inhibitors have advanced to Phase I clinical evaluation but faced significant safety challenges. Schrödinger's SGR-2921 was discontinued after two patient deaths in a Phase I AML trial due to exacerbated infection risk from immunosuppression [1]. Similarly, Eli Lilly's LY3143921 and Chia Tai Tianqing's TQB3824 remain in early-phase evaluation with no approved Cdc7 inhibitors to date [2][3]. This clinical landscape underscores (S)-Cdc7-IN-18's role as a critical tool for understanding fundamental Cdc7 biology without the regulatory and safety complexities of clinical-stage molecules.

clinical trial phase I SGR-2921 LY3143921 preclinical

Validated Application Scenarios for (S)-Cdc7-IN-18 in Academic and Pharmaceutical Research


1. Stereochemistry-Activity Relationship (SAR) Studies in Medicinal Chemistry

Employ (S)-Cdc7-IN-18 as the single-enantiomer reference to evaluate the impact of stereochemistry on Cdc7 binding and cellular efficacy. Compare directly against the racemate Cdc7-IN-18 to quantify the contribution of the S-configuration to overall activity [1].

2. Colorectal Cancer Cell Proliferation and MCM2 Phosphorylation Assays

Use (S)-Cdc7-IN-18 as a tool compound to interrogate Cdc7-dependent MCM2 phosphorylation in COLO205 and other colorectal cancer cell lines. The established 53.62 nM antiproliferative IC50 provides a benchmark for validating assay sensitivity and for screening combination therapies .

3. Preclinical In Vivo Efficacy Studies in Xenograft Models

Formulate (S)-Cdc7-IN-18 using established in vivo protocols (e.g., DMSO:PEG300:Tween 80:Saline) for administration in rodent tumor xenograft studies. Evaluate tumor growth inhibition and pharmacodynamic modulation of MCM2 phosphorylation as a target engagement biomarker .

4. Kinase Selectivity Profiling and Off-Target Risk Assessment

Profile (S)-Cdc7-IN-18 against a broad panel of kinases to delineate its selectivity fingerprint. Use the resulting data to contextualize phenotypic observations and to guide the design of more selective Cdc7 inhibitors with minimized off-target liabilities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Cdc7-IN-18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.